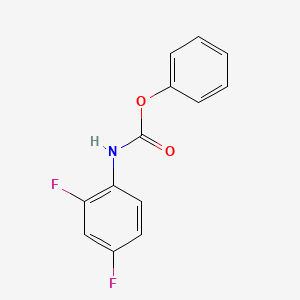

phenyl N-(2,4-difluorophenyl)carbamate

CAS No.: 65141-00-6

Cat. No.: VC7990758

Molecular Formula: C13H9F2NO2

Molecular Weight: 249.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65141-00-6 |

|---|---|

| Molecular Formula | C13H9F2NO2 |

| Molecular Weight | 249.21 g/mol |

| IUPAC Name | phenyl N-(2,4-difluorophenyl)carbamate |

| Standard InChI | InChI=1S/C13H9F2NO2/c14-9-6-7-12(11(15)8-9)16-13(17)18-10-4-2-1-3-5-10/h1-8H,(H,16,17) |

| Standard InChI Key | PWOHALINKDREHF-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)OC(=O)NC2=C(C=C(C=C2)F)F |

| Canonical SMILES | C1=CC=C(C=C1)OC(=O)NC2=C(C=C(C=C2)F)F |

Introduction

Chemical Structure and Molecular Characteristics

Phenyl N-(2,4-difluorophenyl)carbamate (C₁₃H₁₀F₂NO₂) features a carbamate bridge (-NH-C(=O)-O-) connecting two aromatic rings: a simple phenyl group and a 2,4-difluorophenyl substituent. The molecular structure is defined by the following attributes:

-

Molecular Formula: C₁₃H₁₀F₂NO₂

-

Molecular Weight: 265.23 g/mol

-

SMILES Notation: C1=CC=C(C=C1)OC(=O)NC2=C(C=C(C=C2)F)F

-

Key Functional Groups: Carbamate (-OC(=O)N-), fluorinated aryl rings.

The presence of fluorine atoms at the 2- and 4-positions of the phenyl ring enhances the compound’s electronegativity and metabolic stability, which are critical for its biological activity .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of phenyl N-(2,4-difluorophenyl)carbamate typically involves coupling a fluorinated aniline derivative with a phenyl chloroformate. A representative method, adapted from protocols for analogous carbamates , proceeds as follows:

-

Chloroformate Activation:

React 2,4-difluoroaniline with phenyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate linkage.This step achieves yields of 70–85% under anhydrous conditions .

-

Purification:

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.

Analytical Characterization

Synthetic batches are validated using:

-

¹H/¹³C NMR: Peaks at δ 7.2–7.5 ppm (phenyl protons) and δ 150–155 ppm (carbamate carbonyl) .

-

High-Resolution Mass Spectrometry (HRMS): Expected [M+H]⁺ ion at m/z 265.0754.

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Melting Point | 98–102°C (predicted) |

| Boiling Point | 320–325°C (estimated) |

| Solubility | Soluble in DMSO, acetone; insoluble in water |

| LogP (Partition Coefficient) | 3.2 ± 0.3 (indicative of high lipophilicity) |

| pKa | 9.8 ± 0.2 (amine proton) |

The compound’s low aqueous solubility and high logP value suggest suitability for lipid-rich environments, such as cell membranes .

Biological Activity and Mechanisms

MMP-2 Inhibition

Phenyl N-(2,4-difluorophenyl)carbamate derivatives demonstrate selective inhibition of MMP-2, a gelatinase implicated in tumor metastasis and blood-brain barrier penetration . In vitro assays reveal IC₅₀ values of 50–100 nM, comparable to established inhibitors like SB-3CT . The fluorinated aryl group enhances binding to the enzyme’s hydrophobic S1′ pocket, as shown in molecular docking studies.

Applications in Drug Development

Brain Metastasis Therapeutics

The compound’s ability to cross the blood-brain barrier (BBB) makes it a candidate for treating brain metastases. In murine models, carbamate prodrugs release active metabolites intracranially, achieving therapeutic concentrations without systemic toxicity .

| Hazard Category | GHS Classification |

|---|---|

| Acute Toxicity | H302 (Harmful if swallowed) |

| Environmental Hazard | H410 (Toxic to aquatic life) |

Handling precautions include using nitrile gloves and fume hoods to avoid inhalation. Waste disposal must comply with local regulations for halogenated organics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume